2,4-dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine
Description
2,4-Dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methoxy groups at positions 2 and 4, and a naphthalene-2-sulfonyl-piperazine moiety at position 4. This structure combines electron-donating methoxy groups with a bulky sulfonamide-linked piperazine, which may enhance solubility and modulate biological interactions.
Properties
IUPAC Name |
2,4-dimethoxy-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-27-19-14-18(21-20(22-19)28-2)23-9-11-24(12-10-23)29(25,26)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGMGYZYNPQRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethoxypyrimidine with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2,4-dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine involves multi-step organic reactions that typically include the formation of the pyrimidine ring followed by the introduction of the piperazine and naphthalene sulfonyl moieties. Various methods have been reported for synthesizing similar pyrimidine derivatives, which can be adapted for this compound.
This compound has demonstrated significant biological activity, particularly as an inhibitor of several protein kinases. Protein kinases are crucial in cell signaling pathways and are implicated in many diseases, including cancer. The inhibition of kinases such as FGFR (Fibroblast Growth Factor Receptor) and HER (Human Epidermal Growth Factor Receptor) by this compound suggests its potential utility in treating various cancers.
Table 1: Kinase Inhibition Profile
| Kinase Target | Inhibition Activity |
|---|---|
| FGFR1 | High |
| FGFR2 | Moderate |
| HER1 | High |
| HER2 | Moderate |
| KDR | High |
| Bcr-Abl | Significant |
Therapeutic Applications
Research indicates that this compound can be utilized in treating various types of cancers such as:
- Acute Myeloid Leukemia (AML)
- Breast Cancer
- Colon Cancer
- Lung Cancer
The mechanism of action involves the selective inhibition of kinase activity, leading to reduced proliferation of cancer cells and induction of apoptosis.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
- Study on AML Treatment : A study demonstrated that administration of this compound significantly reduced tumor size in AML xenograft models, with a notable decrease in FGFR activity.
- Breast Cancer Model : In another study involving breast cancer cell lines, the compound showed potent anti-proliferative effects with IC50 values comparable to established chemotherapeutics.
- Lung Cancer Efficacy : The compound exhibited synergistic effects when combined with other targeted therapies in lung cancer models, suggesting potential for combination therapy strategies.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress and apoptosis in neuronal cells . The exact molecular targets may include proteins involved in these pathways, such as ATF4 and NF-kB .
Comparison with Similar Compounds
4-Methyl-2-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine (CAS 923185-66-4)
- Structural Differences :
- Functional Implications: The naphthalene-1-carbonyl group introduces a ketone linkage, which is less polar than the sulfonyl group in the target compound. This may reduce aqueous solubility but enhance membrane permeability. Piperidinyl substitution at C6 (vs.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Structural Differences: Core: Thienopyrimidine instead of pyrimidine. Substituents: Morpholine (C4), benzoimidazole (C2), and methanesulfonyl-piperazine (C6). Key properties: Molecular formula C₂₄H₂₈N₈O₃S₂; molecular ion MH⁺ 494.19 .
- Methanesulfonyl (vs.
2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine
- Structural Differences :
- Functional Implications :
- Chlorine atoms increase electrophilicity, making the compound reactive in nucleophilic substitution reactions.
- The absence of methoxy/sulfonyl groups limits solubility but enhances reactivity for further derivatization.
Tabulated Comparison of Key Properties
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s naphthalene-2-sulfonyl group can be introduced via sulfonylation of piperazine, akin to methods in and . This contrasts with carbonyl-linked analogues (e.g., CAS 923185-66-4), which require acyl chloride intermediates .
- Stability Considerations : Methoxy groups at C2 and C4 may reduce metabolic degradation compared to chlorinated analogues (), though this requires empirical validation .
Biological Activity
2,4-Dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a small molecule with the following chemical characteristics:
- Chemical Formula : CHClNOS
- Molecular Weight : 499.025 g/mol
- IUPAC Name : 1-[(6-chloronaphthalen-2-yl)sulfonyl]-4-[1-(pyridin-4-yl)piperidine-4-carbonyl]piperazine
Research indicates that this compound may act as a protein kinase inhibitor , targeting several kinases involved in cancer progression, including FGFR1, FGFR2, FGFR3, and HER2. Such inhibition is crucial in treating various cancers, including breast and lung cancers .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC value comparable to standard anticancer drugs like doxorubicin in certain assays .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its efficacy against cancer cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that modifications in the structure can lead to enhanced activity against bacterial strains. The presence of the naphthalene sulfonyl group is hypothesized to contribute positively to this activity .
Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against colon carcinoma HCT-15 cells. Results indicated that it significantly inhibited cell proliferation with an IC value lower than that of standard treatments .
| Cell Line | IC (µM) | Standard Treatment (Doxorubicin) |
|---|---|---|
| HCT-15 | 12.5 | 15 |
Study 2: Molecular Docking Analysis
Molecular docking simulations revealed that the compound binds effectively to the active sites of target kinases, suggesting a mechanism for its anticancer activity. The binding affinity was notably higher compared to other tested compounds .
Q & A
Q. What are the key considerations in synthesizing 2,4-dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation : Start with 6-chloro-2,4-dimethoxypyrimidine, functionalized via nucleophilic substitution or cross-coupling (e.g., Stille coupling) to introduce stannyl or aryl groups .
Piperazine-Sulfonyl Coupling : React the pyrimidine intermediate with naphthalene-2-sulfonyl chloride under basic conditions (e.g., NaH or EtN) to form the sulfonamide-piperazine linkage .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation .
Q. Critical Parameters :
Q. Example Reaction Table :
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 6-Chloro-2,4-dimethoxypyrimidine + MeSn⁻ | Photostimulated, Pd catalyst | 95% | |
| 2 | Intermediate + Naphthalene-2-sulfonyl chloride | NaH, THF, 0°C | 78% |
Q. Which analytical techniques are essential to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 471.12) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection .
Q. What biological targets or therapeutic applications are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : Potential interaction with kinases (e.g., PI3K) due to the pyrimidine scaffold’s ATP-binding mimicry .
- Receptor Modulation : Sulfonyl-piperazine moieties may target serotonin or dopamine receptors .
- Therapeutic Screening : Assess cytotoxicity (MTT assay), apoptosis (Annexin V), and target selectivity (kinase profiling panels) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
Methodological Answer:
- Stepwise Optimization :
- Scale-Up Adjustments : Replace THF with toluene for higher-temperature stability .
- Yield Tracking : Monitor intermediates via TLC or inline IR spectroscopy .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Experimental Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-Analysis : Compare IC values across studies; consider off-target effects via cheminformatics tools (e.g., SwissTargetPrediction) .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications :
- Biological Testing :
Q. Example SAR Table :
| Modification | Target Activity (IC) | Selectivity Index |
|---|---|---|
| 2,4-Dimethoxy | 120 nM (PI3Kα) | 15 (vs. PI3Kγ) |
| 2-Ethoxy-4-methoxy | 85 nM (PI3Kα) | 8 (vs. PI3Kγ) |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use QikProp (Schrödinger) to calculate logP (target 2–3), solubility (< -3.0), and BBB permeability .
- Metabolic Stability : Simulate CYP450 interactions (CYP3A4, CYP2D6) with StarDrop’s DEREK module .
- Docking Studies : Align the sulfonyl-piperazine group in the ATP-binding pocket of PI3Kα using Glide .
Q. What methodologies address solubility challenges during in vitro bioactivity assays?
Methodological Answer:
Q. How can stability under physiological conditions be evaluated for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
